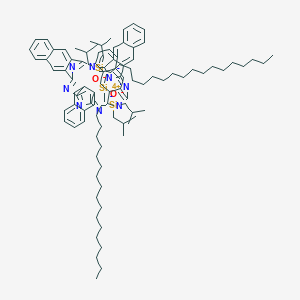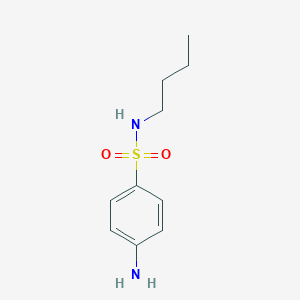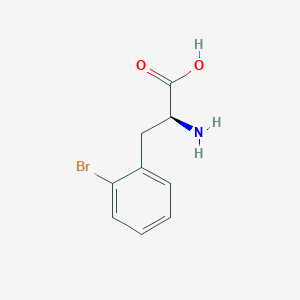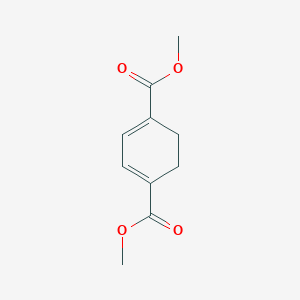
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate (DMCD) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMCD is a colorless liquid that is soluble in water and organic solvents. The compound has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol.
Mecanismo De Acción
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate is a versatile compound that can undergo various chemical reactions such as esterification, reduction, and oxidation. The compound can also act as a dienophile in Diels-Alder reactions. The mechanism of action of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in these reactions is based on the electron-rich nature of the cyclopentadiene ring, which can act as a nucleophile and attack the electron-deficient dienophile.
Efectos Bioquímicos Y Fisiológicos
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has several advantages as a chemical reagent in lab experiments. The compound is readily available, easy to handle, and has a high purity level. Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate can also be easily synthesized in the lab using standard procedures. However, the compound has some limitations such as its low solubility in water and its tendency to polymerize under certain conditions.
Direcciones Futuras
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has several potential future directions for research. Some of the areas that could benefit from further research on Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate include:
1. Development of new synthetic routes for Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives.
2. Investigation of the potential applications of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in material science, such as the synthesis of novel polymers and nanoparticles.
3. Study of the biological activity of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives, including their potential use as anticancer agents.
4. Exploration of the potential applications of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in organic electronics, such as the synthesis of organic light-emitting diodes.
5. Investigation of the potential use of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals.
In conclusion, Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate is a versatile chemical compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Further research is needed to explore the full potential of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives in these areas.
Métodos De Síntesis
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclopentadiene and dimethyl maleate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. The compound has been used as a building block for the synthesis of various organic compounds such as cyclohexenes, cyclohexadienes, and cyclohexanones.
Propiedades
Número CAS |
1659-95-6 |
|---|---|
Nombre del producto |
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate |
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
dimethyl cyclohexa-1,3-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3,5H,4,6H2,1-2H3 |
Clave InChI |
OHMZFZHWICZJNJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(CC1)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC=C(CC1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



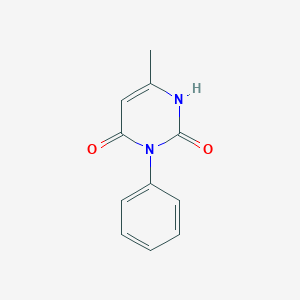
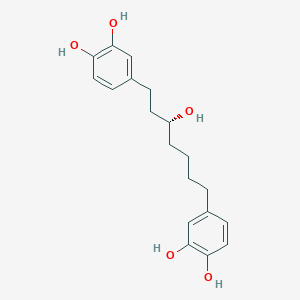
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
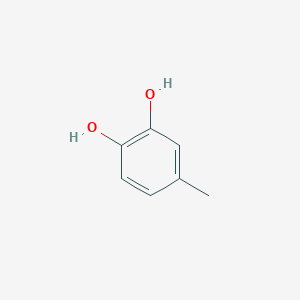
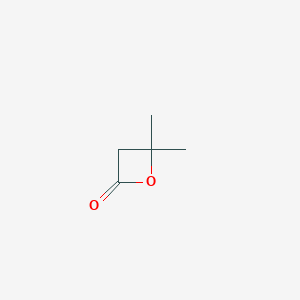
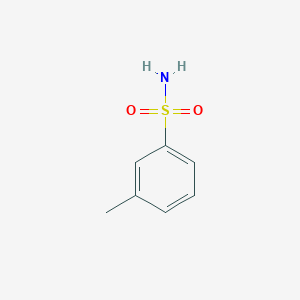
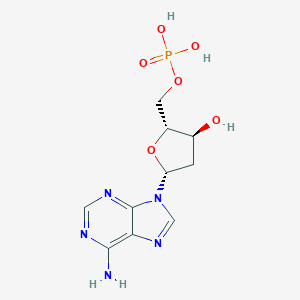
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
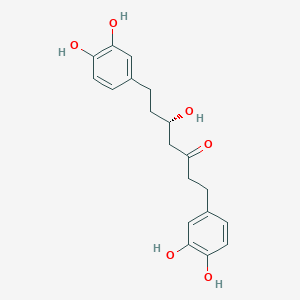
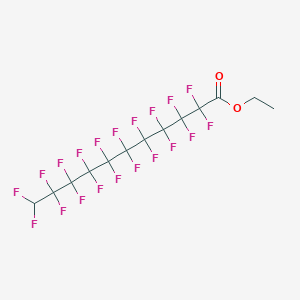
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
